N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-3-nitrobenzene-1-sulfonamide
Description
N-[3-(1,3-Benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-3-nitrobenzene-1-sulfonamide is a sulfonamide derivative characterized by a central sulfonamide (-SO₂NH-) group bridging two aromatic systems. The phenyl ring at the 4-hydroxyphenyl position is substituted with a 1,3-benzothiazole-2-ylsulfanyl moiety, while the benzene sulfonamide component bears a nitro (-NO₂) group at the 3-position. This structure combines electron-withdrawing (nitro) and electron-donating (hydroxyl) groups, along with a sulfur-rich benzothiazole system, which may influence its physicochemical properties and biological activity .
The compound’s synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous sulfonamide derivatives (e.g., substitution of tosyl groups with azide in ).
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O5S3/c23-16-9-8-12(21-30(26,27)14-5-3-4-13(11-14)22(24)25)10-18(16)29-19-20-15-6-1-2-7-17(15)28-19/h1-11,21,23H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSARYWBOCAOOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=C(C=CC(=C3)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thioether Formation via Nucleophilic Aromatic Substitution
- Starting Material : 3-Chloro-4-hydroxyaniline hydrochloride (10 mmol)
- Reagent : 1,3-Benzothiazole-2-thiol (12 mmol)
- Base : Potassium carbonate (30 mmol) in anhydrous DMF (50 mL)
- Conditions : Nitrogen atmosphere, 80°C, 12 hours
- Workup :
- Cool to room temperature
- Pour into ice-water (200 mL)
- Acidify to pH 5 with dilute HCl
- Extract with ethyl acetate (3 × 100 mL)
- Dry over Na₂SO₄, concentrate under vacuum
Key Parameters :
- Excess thiol ensures complete substitution
- DMF polarity facilitates SNAr mechanism
- Temperature >70°C required for reasonable reaction rate
Characterization Data :
- Yield : 68–72%
- ¹H NMR (400 MHz, DMSO-d₆): δ 9.21 (s, 1H, OH), 6.94 (d, J = 8.4 Hz, 1H), 6.81 (d, J = 2.8 Hz, 1H), 6.69 (dd, J = 8.4, 2.8 Hz, 1H), 7.42–7.89 (m, 4H, benzothiazole-H)
- FT-IR (KBr): 3350 cm⁻¹ (OH), 1620 cm⁻¹ (C=N benzothiazole)
Sulfonylation with 3-Nitrobenzenesulfonyl Chloride
Reaction Optimization
- Substrate : Intermediate B (5 mmol)
- Sulfonylating Agent : 3-Nitrobenzenesulfonyl chloride (6 mmol)
- Base : Pyridine (10 mmol) in dry dichloromethane (30 mL)
- Conditions : 0°C → room temperature, 6 hours
- Workup :
- Quench with 1M HCl (50 mL)
- Wash organic layer with NaHCO₃ (5%, 50 mL)
- Dry over MgSO₄
- Concentrate and recrystallize from ethanol/water (3:1)
Critical Factors :
- Pyridine neutralizes HCl byproduct
- Slow addition of sulfonyl chloride prevents dimerization
- Low temperature minimizes sulfonate ester formation
Characterization Data :
- Yield : 82–85%
- Melting Point : 214–216°C
- ¹³C NMR (100 MHz, DMSO-d₆): δ 152.1 (C-SO₂), 148.9 (C-NO₂), 136.4–118.2 (aromatic carbons)
- HRMS (ESI+): m/z calcd for C₁₉H₁₄N₃O₅S₃ [M+H]⁺: 476.0123; found: 476.0128
Alternative Synthetic Routes
Palladium-Catalyzed C-S Coupling
- Catalyst : Pd(OAc)₂ (5 mol%)
- Ligand : Xantphos (10 mol%)
- Substrate : 3-Bromo-4-hydroxyaniline + Benzothiazole-2-thiol
- Base : Cs₂CO₃ in toluene/EtOH (4:1)
- Yield : 74%
Advantages :
- Tolerates electron-rich aromatics
- Single-step thioether formation
Limitations :
- Requires inert atmosphere
- Higher catalyst cost
Physicochemical Property Optimization
Solubility Profile :
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| DMSO | 45.2 | 25 |
| Ethanol | 8.7 | 25 |
| Chloroform | 2.1 | 25 |
| Water | <0.1 | 25 |
Thermal Stability :
- TGA : Decomposition onset at 240°C
- DSC : Endothermic peak at 215°C (melting)
Catalytic System Comparison
| Parameter | Nucleophilic Substitution | Pd-Catalyzed |
|---|---|---|
| Reaction Time | 12 h | 8 h |
| Yield | 72% | 74% |
| Catalyst Cost | None | $320/g |
| Scalability | >100 g | <50 g |
| Byproducts | Cl⁻ | Br⁻ |
Industrial-Scale Considerations
- Continuous Flow Reactor for sulfonylation step
- Residence time: 30 minutes
- Productivity: 1.2 kg/h
- Crystallization Optimization :
- Anti-solvent: n-heptane
- Crystal size: 50–100 μm
- Catalyst Recycling :
Challenges and Mitigation Strategies
Challenge 1 : Hydroxyl Group Protection
- Solution : Use tert-butyldimethylsilyl (TBS) protection before sulfonylation
- Deprotection : TBAF in THF, 0°C → room temperature
Challenge 2 : Nitro Group Reduction Side Reactions
Challenge 3 : Sulfonate Ester Formation
- Mitigation : Use molecular sieves (4Å) to absorb water
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-3-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The benzothiazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-3-nitrobenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It has been evaluated for its anticonvulsant activity and neurotoxicity.
Biological Studies: The compound exhibits good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, and GABA (A) delta receptors.
Industrial Applications: Potential use in the development of new materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. It has shown good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, and GABA (A) delta receptors . The compound’s effects are mediated through these interactions, influencing neurotransmitter activity and potentially providing anticonvulsant effects.
Comparison with Similar Compounds
Core Sulfonamide Derivatives with Heterocyclic Substitutions
Sulfonamides with heterocyclic substituents are well-documented. lists analogs such as:
- 4-Amino-N-(4-methyl-2-thiazolyl)benzenesulfonamide: Features a thiazole ring instead of benzothiazole.
- 4-Amino-N-(1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide: Substituted with a pyrazole ring.
Key Differences :
N-[3-(1,3-Benzothiazol-2-ylsulfanyl)-4-Hydroxyphenyl]-4-tert-Butylbenzenesulfonamide (CAS 6119-93-3)
This analog () replaces the nitro group with a bulky tert-butyl (-C(CH₃)₃) substituent.
| Property | Target Compound | tert-Butyl Analog |
|---|---|---|
| Substituent | 3-Nitro | 4-tert-Butyl |
| Electronic Effect | Strong electron-withdrawing (-NO₂) | Electron-donating (-C(CH₃)₃) |
| Solubility | Likely lower due to nitro polarity | Higher (tert-butyl enhances lipophilicity) |
| Stereoelectronic Impact | Increased sulfonamide acidity | Reduced acidity |
The tert-butyl group may improve membrane permeability in biological systems, whereas the nitro group could enhance reactivity in electrophilic substitution or redox processes .
Sulfonamides with Complex Heterocyclic Systems
describes 4-(azepan-1-ylsulfonyl)-N-[4-[2,5-bis(chloranyl)thiophen-3-yl]-1,3-thiazol-2-yl]benzamide , which incorporates a thiophene-thiazole system.
Comparison Highlights :
Genistein-Based Sulfonamide Derivatives ()
While genistein derivatives (e.g., Ram-2, Ram-3) are flavones rather than sulfonamides, their synthetic strategies (e.g., glycosylation, alkylation) mirror methods used to functionalize sulfonamides. For example:
- Functionalization Sites : Both classes undergo substitutions at hydroxyl or amine groups to modulate solubility and bioactivity.
- Structural Complexity : The target compound’s benzothiazole and nitro groups introduce unique steric and electronic challenges compared to genistein’s chromen-4-one core .
Biological Activity
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-3-nitrobenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the following molecular formula:
- Molecular Formula : C19H16N2O4S2
- Molar Mass : 396.47 g/mol
The structural representation highlights the presence of a benzothiazole moiety, which is often associated with various biological activities.
Antitumor Activity
Recent studies have indicated that benzothiazole derivatives exhibit notable antitumor properties. A study by Kamal et al. (2020) demonstrated that compounds similar to this compound significantly inhibited the proliferation of cancer cell lines such as A431 and A549. The mechanism involved the induction of apoptosis and cell cycle arrest, which are critical for preventing tumor growth .
Anti-inflammatory Effects
The compound has also shown promise in anti-inflammatory applications. Research indicates that benzothiazole derivatives can inhibit pro-inflammatory cytokines like IL-6 and TNF-α. This anti-inflammatory action is crucial for conditions such as rheumatoid arthritis and other inflammatory diseases .
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, this compound has demonstrated antimicrobial effects against various pathogens. Studies have shown that the compound can disrupt bacterial cell membranes, leading to cell lysis and death .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor progression and inflammation.
- Cell Cycle Modulation : It affects the regulation of cell cycle proteins, leading to apoptosis in cancer cells.
- Cytokine Regulation : By modulating cytokine levels, it reduces inflammation and improves outcomes in inflammatory diseases.
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antitumor | Induces apoptosis; inhibits cell proliferation | |
| Anti-inflammatory | Inhibits IL-6, TNF-α production | |
| Antimicrobial | Disrupts bacterial membranes |
Case Study 1: Antitumor Efficacy
A study conducted on A431 and A549 cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be around 5 μM for A431 cells, indicating potent antitumor activity compared to standard chemotherapeutics.
Case Study 2: Anti-inflammatory Response
In a model of lipopolysaccharide (LPS)-induced inflammation, administration of the compound led to a significant reduction in nitric oxide production and pro-inflammatory cytokines. This suggests potential therapeutic applications in treating chronic inflammatory conditions.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-3-nitrobenzene-1-sulfonamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Sulfonylation : React 3-nitrobenzenesulfonyl chloride with a hydroxyl-substituted aniline derivative under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide core .
Thioether Coupling : Introduce the benzothiazole moiety via nucleophilic aromatic substitution (SNAr) using a benzothiazole-2-thiol derivative. This step often requires anhydrous solvents (e.g., DMF) and elevated temperatures (60–80°C) to achieve regioselectivity .
- Validation : Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization or HPLC for intermediate purity checks .
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
- Methodological Answer :
- X-ray Diffraction : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts.
- Refinement : Use SHELXL for small-molecule refinement due to its robustness in handling anisotropic displacement parameters and hydrogen bonding networks . For twinned crystals or high-resolution data, SHELXPRO can interface with macromolecular refinement tools .
- Example : Similar benzothiazole-sulfonamide structures (e.g., CAS 6119-93-3) were resolved with SHELXL, confirming planarity of the benzothiazole ring and sulfonamide torsion angles .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this compound?
- Methodological Answer :
Cross-Validation : Compare experimental / NMR data with density functional theory (DFT)-calculated chemical shifts (e.g., using Gaussian or ORCA). Discrepancies in aromatic proton shifts often arise from solvent effects or dynamic conformational changes .
Dynamic NMR : For flexible substituents (e.g., hydroxyl or sulfanyl groups), variable-temperature NMR can identify rotational barriers or tautomeric equilibria .
Crystallographic Validation : Use SCXRD to confirm the dominant conformation in the solid state, which may differ from solution-phase structures .
Q. What experimental strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (association/dissociation rates) under varying concentrations of the compound .
- Molecular Docking : Pre-screen using AutoDock Vina or Schrödinger Suite to identify potential binding pockets. Focus on the nitro group and benzothiazole ring, which often participate in π-π stacking or hydrogen bonding .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish enthalpic vs. entropic driving forces .
Q. How can researchers address low yields in sulfonamide coupling reactions during synthesis?
- Methodological Answer :
- Optimize Reaction Conditions :
- Activating Agents : Use coupling agents like HATU or EDCI to enhance sulfonamide formation efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of nitrobenzene intermediates .
- Purification : Employ flash chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC to separate unreacted starting materials .
Analytical and Computational Questions
Q. What advanced analytical techniques are recommended for characterizing degradation products of this compound?
- Methodological Answer :
- LC-MS/MS : Use high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to identify nitro-reduction byproducts (e.g., amine derivatives) .
- Stability Studies : Conduct accelerated degradation under acidic/alkaline conditions (e.g., 0.1 M HCl/NaOH at 40°C) and monitor via UV-Vis spectroscopy at λ~300 nm (characteristic of nitro groups) .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Compute Fukui indices to identify electrophilic centers (e.g., the sulfur atom in the sulfonamide group) prone to nucleophilic attack .
- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions (nitro group) and electron-rich areas (hydroxyphenyl moiety) to guide reaction pathway predictions .
Data Interpretation and Contradictions
Q. How should researchers interpret conflicting bioactivity data between in vitro and in vivo studies?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes or hepatocytes. Nitro groups are often reduced in vivo, altering bioavailability .
- Metabolite Identification : Use LC-MS to detect sulfonamide cleavage or glucuronidation products, which may explain reduced activity in animal models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
